molecular formula C23H29N3O B10910394 N'~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide

N'~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide

Cat. No.: B10910394
M. Wt: 363.5 g/mol
InChI Key: MCAISERHHGOOTF-ZYCSBVPCSA-N
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Description

N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide is a complex organic compound with a unique structure that includes both hydrazide and aromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(Z)-3-(4-Isopropylphenyl)-2-methyl-2-propenylidene]-2-(4-toluidino)propanohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-methylanilino)-N-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]propanamide

InChI

InChI=1S/C23H29N3O/c1-16(2)21-10-8-20(9-11-21)14-18(4)15-24-26-23(27)19(5)25-22-12-6-17(3)7-13-22/h6-16,19,25H,1-5H3,(H,26,27)/b18-14-,24-15?

InChI Key

MCAISERHHGOOTF-ZYCSBVPCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NN=C/C(=C\C2=CC=C(C=C2)C(C)C)/C

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NN=CC(=CC2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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